De-5-fluoro 4-Fluorochidamide-d4
Description
De-5-fluoro 4-Fluorochidamide-d4 is a deuterated analog of its non-deuterated counterpart, designed to enhance metabolic stability and pharmacokinetic properties for analytical and molecular research applications. The compound features deuterium atoms at four positions, replacing hydrogen to reduce susceptibility to enzymatic degradation, a common strategy in medicinal chemistry to prolong drug half-life . It is marketed as a high-purity reference standard by CymitQuimica, with a price of €5,796 for 25 mg, reflecting its specialized use in isotope-labeled studies .
Properties
Molecular Formula |
C₂₂H₁₅D₄FN₄O₂ |
|---|---|
Molecular Weight |
394.43 |
Synonyms |
N-(2-Amino-4-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propenyl]amino]methyl]benzamide-d4; (E)-N-(2-Amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons between De-5-fluoro 4-Fluorochidamide-d4 and structurally or functionally related compounds:
Key Differentiators
Deuterium vs. Hydrogen Substitution: Unlike non-deuterated fluorinated compounds (e.g., FdUrd), this compound exhibits reduced metabolic clearance due to the kinetic isotope effect, making it valuable for long-term tracer studies .
Hepatic Extraction Efficiency: FdUrd demonstrates a hepatic extraction ratio of 0.69–0.92, whereas fluorouracil (5-FU) has a lower ratio (0.22–0.45) . While this compound’s extraction data are unavailable, its deuterated structure likely mitigates rapid hepatic clearance compared to non-deuterated analogs.
Synthetic Complexity : Compounds like Compound 10 () require multi-step syntheses with protective groups (e.g., 4-methoxyphenyl diphenylmethyl), whereas deuterated compounds like this compound prioritize isotopic purity and stability .
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